(3Z)-N-Hydroxy-5-methoxy-1H-indole-3-carboximidoyl chloride
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Overview
Description
(3Z)-N-Hydroxy-5-methoxy-1H-indole-3-carboximidoyl chloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-N-Hydroxy-5-methoxy-1H-indole-3-carboximidoyl chloride typically involves the reaction of 5-methoxyindole with hydroxylamine hydrochloride under specific conditions to form the N-hydroxy derivative. This intermediate is then reacted with a suitable chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3Z)-N-Hydroxy-5-methoxy-1H-indole-3-carboximidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
(3Z)-N-Hydroxy-5-methoxy-1H-indole-3-carboximidoyl chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3Z)-N-Hydroxy-5-methoxy-1H-indole-3-carboximidoyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole Analogs: These compounds share similar structural features and are known for their diverse biological activities.
1H- and 2H-Indazoles: These compounds are also indole derivatives with significant medicinal applications.
N-Pyrazolyl Amines: These compounds have similar functional groups and are used in various pharmaceutical applications.
Uniqueness
(3Z)-N-Hydroxy-5-methoxy-1H-indole-3-carboximidoyl chloride is unique due to its specific structural configuration and the presence of both hydroxy and chloride functional groups.
Properties
IUPAC Name |
(3Z)-N-hydroxy-5-methoxy-1H-indole-3-carboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-6-2-3-9-7(4-6)8(5-12-9)10(11)13-14/h2-5,12,14H,1H3/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRQXJWLOHCCJM-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2/C(=N/O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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